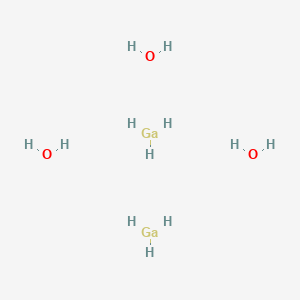
Digallane trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digallane trihydrate, also known as digallane (6), is an inorganic compound with the chemical formula GaH2(H)2GaH2. It is the dimer of the monomeric compound gallane. This compound is a colorless gas that decomposes above 0°C . This compound is structurally similar to diborane, with two bridging hydrogen atoms forming three-center two-electron bonds .
Preparation Methods
The synthesis of digallane trihydrate involves a two-stage approach . Firstly, the dimeric monochlorogallane, (H2GaCl)2, is prepared via the hydrogenation of gallium trichloride (GaCl3) with trimethylsilane (Me3SiH). This step is followed by a further reduction with lithium tetrahydrogallate (Li[GaH4]) at -23°C to produce digallane in low yield . The reactions can be summarized as follows:
- Ga2Cl6 + 4 Me3SiH → (H2GaCl)2 + 4 Me3SiCl
- (H2GaCl)2 + 2 Li[GaH4] → 2 Ga2H6 + 2 LiCl
Chemical Reactions Analysis
Digallane trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, a reaction with 2,2’-bipyridyl at 200°C in toluene leads to the reduction of 2,2’-bipyridyl and the formation of a complex containing two different chelate redox-active ligands . Common reagents used in these reactions include iodine (I2) and acetylacetonate (acac) ions . Major products formed from these reactions include complexes such as [(dpp-bian)Ga(bipy)] and [(dpp-bian)Ga(acac)] .
Scientific Research Applications
Digallane trihydrate has several scientific research applications. It is used in the study of gallium chemistry and the synthesis of gallium-containing compounds . Its unique structure and bonding make it a subject of interest in quantum chemical calculations and gas-phase electron diffraction studies .
Mechanism of Action
The mechanism of action of digallane trihydrate involves the formation of σ-complexes with transition metals such as nickel (Ni) and palladium (Pd) . These complexes are key intermediates in catalytically relevant oxidative addition reactions . The Ga-Ga bonding interactions in these complexes suggest a σ-complex character, which is crucial for their stability and reactivity .
Comparison with Similar Compounds
Digallane trihydrate can be compared with other similar compounds such as diborane, aluminium hydride, indium trihydride, and thallium hydride . While all these compounds share similar structural features, this compound is unique due to its specific Ga-Ga bonding interactions and its ability to form stable σ-complexes with transition metals . This makes it distinct from other group 13 hydrides, which may not exhibit the same level of stability and reactivity .
Properties
Molecular Formula |
Ga2H12O3 |
|---|---|
Molecular Weight |
199.54 g/mol |
IUPAC Name |
gallane;trihydrate |
InChI |
InChI=1S/2Ga.3H2O.6H/h;;3*1H2;;;;;; |
InChI Key |
JNOLKCQXAYRVBN-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[GaH3].[GaH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















